molecular formula C14H17NO2 B15067281 Methyl 2-(tert-butyl)-1H-indole-3-carboxylate CAS No. 773875-68-6

Methyl 2-(tert-butyl)-1H-indole-3-carboxylate

Cat. No.: B15067281
CAS No.: 773875-68-6
M. Wt: 231.29 g/mol
InChI Key: VLYJEBKNWXARNL-UHFFFAOYSA-N
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Description

Methyl 2-(tert-butyl)-1H-indole-3-carboxylate is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a tert-butyl group at the second position and a methyl ester group at the third position of the indole ring, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(tert-butyl)-1H-indole-3-carboxylate typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation, where the indole is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Esterification: The carboxylic acid group at the third position of the indole ring can be esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed for reducing the ester group.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

Methyl 2-(tert-butyl)-1H-indole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active indoles.

    Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(tert-butyl)-1H-indole-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and ion channels. The indole ring can mimic the structure of tryptophan, allowing it to bind to tryptophan-binding proteins and enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(tert-butyl)-1H-indole-3-acetate: Similar structure but with an acetate group instead of a carboxylate.

    Methyl 2-(tert-butyl)-1H-indole-3-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate.

    Methyl 2-(tert-butyl)-1H-indole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxylate.

Uniqueness

Methyl 2-(tert-butyl)-1H-indole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its steric hindrance and lipophilicity, while the methyl ester group provides a reactive site for further chemical modifications.

Biological Activity

Methyl 2-(tert-butyl)-1H-indole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, mechanisms of action, and biological effects, supported by research findings and data.

1. Chemical Structure and Synthesis

This compound belongs to the indole family, characterized by a methyl ester functional group and a tert-butyl substituent. The molecular formula is C13H15NC_{13}H_{15}N with a molecular weight of approximately 201.27 g/mol. The synthesis typically involves the reaction of indole derivatives with tert-butyl esters, allowing for the introduction of the tert-butyl group at the 2-position.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Receptor Binding : The compound has been shown to bind to specific receptors involved in cell signaling pathways, including those related to apoptosis and immune responses.
  • Enzyme Modulation : It may act as a modulator of enzymes such as cytochrome P450, which are essential for drug metabolism, influencing the pharmacokinetics of other therapeutic agents.

3.1 Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties:

  • Against Bacteria : It has demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) as low as 1 μg/mL . This is particularly relevant given the rising issue of antibiotic resistance.
  • Antifungal Properties : The compound also shows moderate antifungal activity against Candida albicans, with MIC values ranging from 7.80 to 62.50 μg/mL .

3.2 Antiviral Activity

This compound has been investigated for its antiviral potential:

  • Influenza A Virus : In vitro studies have shown that derivatives of indole carboxylates exhibit inhibitory effects on influenza A virus, suggesting that similar compounds may also hold promise in antiviral applications.

3.3 Anticancer Activity

The compound has shown potential in cancer research:

  • Cell Growth Inhibition : Studies have reported that this compound can preferentially suppress the growth of rapidly dividing cancer cells, such as A549 lung cancer cells . This suggests its potential use as an anticancer agent.

4. Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesUnique Aspects
Methyl Indole-3-carboxylateMethyl group at position 3Lacks tert-butyl substituent
Tert-butyl Indole-1-carboxylic acidTert-butyl at position 1Different functional group impacts reactivity
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylateAmino group at position 6Exhibits different biological activities

5. Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

  • Study on Antibacterial Activity : A recent investigation found that this compound effectively inhibited the growth of MRSA and other resistant strains, indicating its potential as a lead compound for developing new antibiotics .
  • Cytotoxicity Assays : In vitro assays demonstrated significant antiproliferative effects against various cancer cell lines, suggesting further exploration in oncological applications is warranted .

Properties

CAS No.

773875-68-6

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

methyl 2-tert-butyl-1H-indole-3-carboxylate

InChI

InChI=1S/C14H17NO2/c1-14(2,3)12-11(13(16)17-4)9-7-5-6-8-10(9)15-12/h5-8,15H,1-4H3

InChI Key

VLYJEBKNWXARNL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C2=CC=CC=C2N1)C(=O)OC

Origin of Product

United States

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